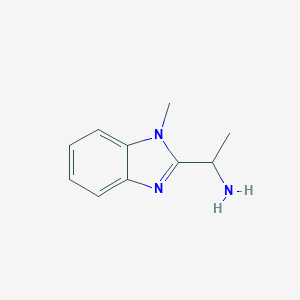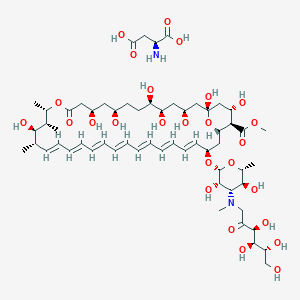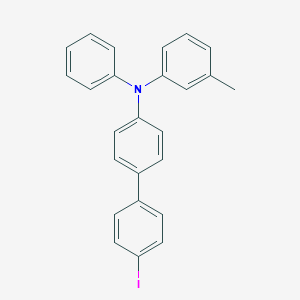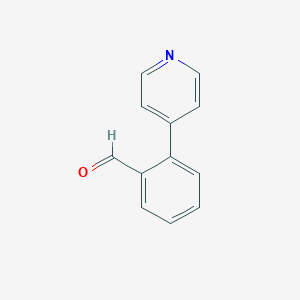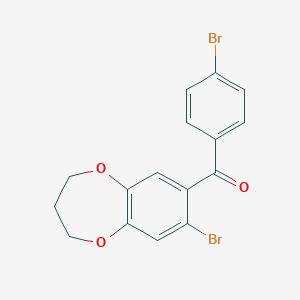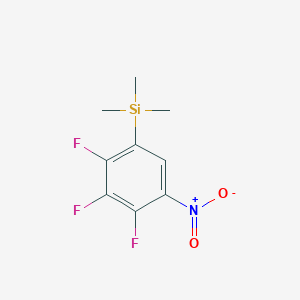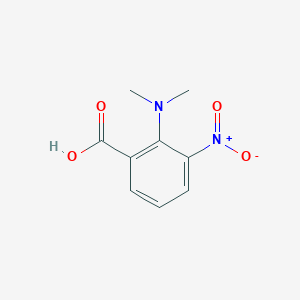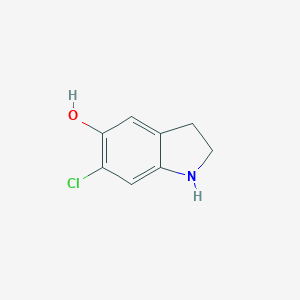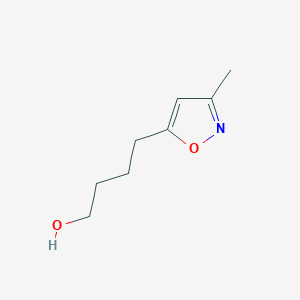
4-(3-Methylisoxazol-5-yl)-butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylisoxazol-5-yl)-butan-1-ol, also known as MIBO, is a chemical compound that has been recently studied for its potential applications in scientific research. MIBO is a chiral molecule that possesses both a hydroxyl and an isoxazole group, which makes it a unique compound with interesting properties. In
Wirkmechanismus
4-(3-Methylisoxazol-5-yl)-butan-1-ol acts as a positive allosteric modulator of GABA-A receptors by increasing the affinity of the receptor for GABA. This results in an increased inhibitory effect of GABA on the neuron, leading to a decrease in neuronal activity. 4-(3-Methylisoxazol-5-yl)-butan-1-ol binds to a specific site on the receptor, known as the benzodiazepine site, which is distinct from the GABA binding site.
Biochemische Und Physiologische Effekte
4-(3-Methylisoxazol-5-yl)-butan-1-ol has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal studies. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has also been shown to enhance the effects of other GABAergic drugs, such as benzodiazepines and barbiturates. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has a relatively low toxicity profile and does not appear to have significant adverse effects on physiological systems.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Methylisoxazol-5-yl)-butan-1-ol has several advantages for use in lab experiments. 4-(3-Methylisoxazol-5-yl)-butan-1-ol is a relatively selective modulator of GABA-A receptors and does not affect other neurotransmitter systems. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has a long half-life, which allows for sustained effects on neuronal activity. However, 4-(3-Methylisoxazol-5-yl)-butan-1-ol has some limitations, including its racemic nature, which requires separation of enantiomers for some experiments. 4-(3-Methylisoxazol-5-yl)-butan-1-ol also has limited water solubility, which can affect its bioavailability in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 4-(3-Methylisoxazol-5-yl)-butan-1-ol. One potential area of study is the development of 4-(3-Methylisoxazol-5-yl)-butan-1-ol analogs with improved selectivity and potency for GABA-A receptors. Another area of study is the investigation of 4-(3-Methylisoxazol-5-yl)-butan-1-ol's effects on other neurotransmitter systems, such as glutamate and dopamine. Additionally, the use of 4-(3-Methylisoxazol-5-yl)-butan-1-ol in combination with other GABAergic drugs for the treatment of neurological disorders warrants further investigation. Finally, the development of novel drug delivery systems for 4-(3-Methylisoxazol-5-yl)-butan-1-ol could improve its bioavailability and therapeutic potential.
In conclusion, 4-(3-Methylisoxazol-5-yl)-butan-1-ol is a unique and promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its mechanism of action as a positive allosteric modulator of GABA-A receptors makes it a potential candidate for the treatment of anxiety disorders, epilepsy, and other neurological disorders. Further research is needed to fully understand the potential of 4-(3-Methylisoxazol-5-yl)-butan-1-ol and to develop improved analogs and drug delivery systems.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylisoxazol-5-yl)-butan-1-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 4-(3-Methylisoxazol-5-yl)-butan-1-ol has been shown to act as a positive allosteric modulator of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the brain. This property makes 4-(3-Methylisoxazol-5-yl)-butan-1-ol a potential candidate for the treatment of anxiety disorders, epilepsy, and other neurological disorders.
Eigenschaften
CAS-Nummer |
192717-43-4 |
|---|---|
Produktname |
4-(3-Methylisoxazol-5-yl)-butan-1-ol |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
4-(3-methyl-1,2-oxazol-5-yl)butan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-7-6-8(11-9-7)4-2-3-5-10/h6,10H,2-5H2,1H3 |
InChI-Schlüssel |
KBSAGQIACMZRTA-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCCCO |
Kanonische SMILES |
CC1=NOC(=C1)CCCCO |
Synonyme |
5-Isoxazolebutanol,3-methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


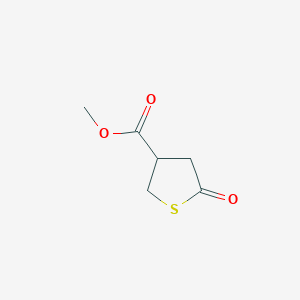
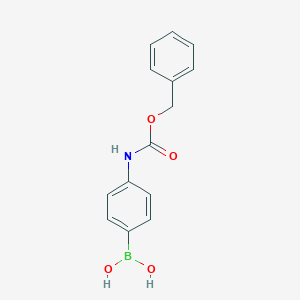
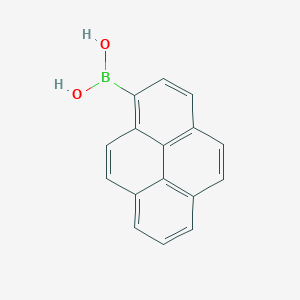
![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)
